Xenin 8

Übersicht

Beschreibung

Xenin 8 ist ein biologisch aktives Fragment des Peptidhormons Xenin, das zusammen mit dem glukoseabhängigen insulinotropen Polypeptid aus intestinalen K-Zellen als Reaktion auf die Nahrungsaufnahme co-sekretiert wird . This compound hat gezeigt, dass es die Insulin- und Glukagonsekretion der Bauchspeicheldrüse moduliert, was es zu einer interessanten Verbindung in der Stoffwechselforschung macht .

Herstellungsmethoden

This compound kann durch Festphasenpeptidsynthese synthetisiert werden, ein Verfahren, das üblicherweise für die Herstellung von Peptiden verwendet wird. Dies beinhaltet die schrittweise Zugabe von Aminosäuren zu einer wachsenden Peptidkette, die an ein festes Harz gebunden ist . Der Syntheseweg beinhaltet typischerweise die Verwendung von Schutzgruppen, um unerwünschte Nebenreaktionen zu verhindern, sowie die endgültige Spaltung des Peptids vom Harz . Industrielle Produktionsmethoden für this compound sind ähnlich, werden aber zur Deckung des höheren Bedarfs skaliert und umfassen häufig automatische Peptidsynthesizer, um die Effizienz und Ausbeute zu erhöhen .

Vorbereitungsmethoden

Xenin 8 can be synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthetic route typically includes the use of protecting groups to prevent unwanted side reactions and the final cleavage of the peptide from the resin . Industrial production methods for this compound are similar but scaled up to meet higher demand, often involving automated peptide synthesizers to increase efficiency and yield .

Analyse Chemischer Reaktionen

Xenin 8 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann am Methioninrest im Peptid auftreten und zur Bildung von Methioninsulfoxid führen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Dithiothreitol und verschiedene Aminosäurederivate für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind modifizierte Versionen von this compound mit veränderten chemischen Eigenschaften und biologischen Aktivitäten .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Modellpeptid zur Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.

Wirkmechanismus

This compound entfaltet seine Wirkung durch die Bindung an spezifische Rezeptoren auf Pankreas-Betazellen, was zur Modulation der Insulin- und Glukagonsekretion führt . Das Peptid verstärkt die insulinotrope Wirkung des glukoseabhängigen insulinotropen Polypeptids und verbessert so die Glukosehomöostase . Zu den beteiligten molekularen Zielstrukturen gehören der Rezeptor für das glukoseabhängige insulinotrope Polypeptid und andere Signalwege, die mit der Insulinsekretion zusammenhängen .

Wissenschaftliche Forschungsanwendungen

Chemical and Biological Properties

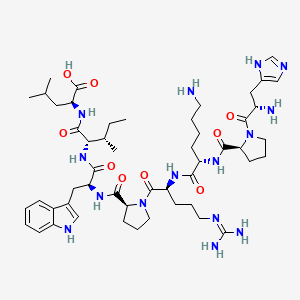

Xenin 8 is an octapeptide with the chemical formula and a CAS number of 117442-28-1. It belongs to the neurotensin/xenopsin family and plays a crucial role in regulating insulin and glucagon secretion, thus influencing glucose metabolism. Its biological activity is primarily attributed to its ability to stimulate pancreatic beta cells to secrete insulin and modulate glucagon release from alpha cells, contributing to glucose homeostasis .

Therapeutic Applications

This compound has several promising applications in the treatment of metabolic disorders, particularly type 2 diabetes. Its dual role in stimulating both insulin and glucagon secretion positions it as a potential therapeutic target for enhancing glycemic control. Studies have demonstrated that hybrid peptides combining this compound with other gut hormones, such as exendin-4, exhibit enhanced antidiabetic effects .

Case Studies

- Hybrid Peptide Efficacy : A study involving a novel neurotensin/xenin fusion peptide (Ac-NT/XN-8-Gln) demonstrated significant improvements in glycemic control when administered alongside exendin-4 in diabetic mice. The combination treatment led to reduced body fat mass, improved lipid profiles, and enhanced insulin sensitivity .

- Insulin Secretion Dynamics : In vitro studies using isolated murine islets revealed that this compound significantly stimulates insulin secretion at low concentrations (EC50 = 0.16 nM), indicating its potential utility in managing insulin-related disorders .

- Gastric Emptying and Satiety : Research has also shown that this compound influences gastric emptying rates and satiety signals, which could be beneficial in obesity management by regulating food intake .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Wirkmechanismus

Xenin 8 exerts its effects by binding to specific receptors on pancreatic beta cells, leading to the modulation of insulin and glucagon secretion . The peptide enhances the insulinotropic actions of glucose-dependent insulinotropic polypeptide, thereby improving glucose homeostasis . The molecular targets involved include the glucose-dependent insulinotropic polypeptide receptor and other signaling pathways related to insulin secretion .

Vergleich Mit ähnlichen Verbindungen

Xenin 8 ist anderen regulatorischen Peptiden wie Neurotensin und glukoseabhängigem insulinotropen Polypeptid ähnlich . Es ist einzigartig in seiner Fähigkeit, sowohl die Insulin- als auch die Glukagonsekretion zu modulieren, was es zu einer wertvollen Verbindung in der Stoffwechselforschung macht . Ähnliche Verbindungen umfassen:

Neurotensin: Teilt Aminosäuresequenzhomologie mit Xenin und hat ähnliche regulatorische Funktionen.

Glukose-abhängiges insulinotropes Polypeptid: Wird zusammen mit Xenin sekretiert und spielt eine Rolle bei der Glukosehomöostase.

Die einzigartige Kombination von insulinotropen und glukagonotropen Wirkungen von this compound unterscheidet es von diesen verwandten Peptiden .

Biologische Aktivität

Xenin 8, a C-terminal fragment of the peptide xenin, has garnered attention for its biological activity, particularly in the regulation of insulin secretion and its potential antidiabetic effects. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity.

Overview of this compound

Xenin is co-secreted with glucose-dependent insulinotropic polypeptide (GIP) from intestinal K-cells in response to feeding. It plays a significant role in modulating glucose metabolism and appetite regulation. This compound specifically has been shown to enhance insulin secretion and has potential therapeutic implications for diabetes management.

This compound exerts its biological effects primarily through the following mechanisms:

- Insulin Secretion : this compound stimulates insulin secretion from pancreatic β-cells. Studies have demonstrated that at concentrations as low as M, this compound significantly enhances insulin release in response to glucose stimulation .

- Glucagon Modulation : In addition to insulin, this compound also influences glucagon secretion, which is crucial for maintaining glucose homeostasis. Research indicates that this compound can modulate glucagon levels, thereby impacting overall metabolic regulation .

Insulinotropic Effects

A series of experiments have confirmed the insulinotropic effects of this compound:

- In Vitro Studies : In BRIN-BD11 β-cells, this compound demonstrated concentration-dependent stimulation of insulin secretion. Notably, it retained significant activity even at elevated glucose concentrations, unlike some other peptides .

- In Vivo Studies : In high-fat diet-induced mouse models, administration of this compound led to improved insulin secretion and better glycemic control. The compound was administered twice daily and showed promising results in enhancing metabolic outcomes .

Appetite Regulation

This compound also exhibits appetite-suppressive properties:

- Feeding Studies : In acute feeding trials, this compound significantly reduced food intake in mice when administered at specific doses (e.g., ). This effect highlights its potential role in weight management and obesity treatment .

Comparative Efficacy

To better understand the efficacy of this compound, a comparison with other peptides such as GIP and GLP-1 was conducted. The following table summarizes key findings:

| Peptide | Insulin Secretion (p<0.05) | Appetite Suppression | Glucagon Modulation |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| GIP | Moderate | No | Moderate |

| GLP-1 | High | Yes | Low |

Case Studies

Several case studies have illustrated the practical applications of this compound:

- Diabetes Management : A study involving high-fat-fed mice showed that those treated with this compound had significantly lower blood glucose levels compared to control groups, indicating its potential as a therapeutic agent for diabetes .

- Obesity Treatment : In another study focused on appetite regulation, mice receiving this compound exhibited reduced food intake and body weight over time, suggesting its utility in combating obesity-related complications .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H79N15O9/c1-5-30(4)42(47(71)63-39(50(74)75)23-29(2)3)64-44(68)38(24-31-26-58-35-14-7-6-13-33(31)35)62-46(70)41-18-12-22-66(41)49(73)37(16-10-20-57-51(54)55)61-43(67)36(15-8-9-19-52)60-45(69)40-17-11-21-65(40)48(72)34(53)25-32-27-56-28-59-32/h6-7,13-14,26-30,34,36-42,58H,5,8-12,15-25,52-53H2,1-4H3,(H,56,59)(H,60,69)(H,61,67)(H,62,70)(H,63,71)(H,64,68)(H,74,75)(H4,54,55,57)/t30-,34-,36-,37-,38-,39-,40-,41-,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDRYLNMRDPBTI-OBOKMFOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H79N15O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1046.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.